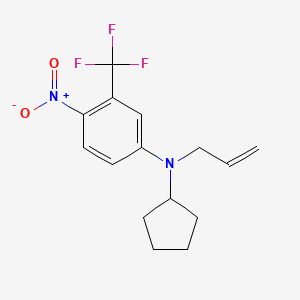

Benzenamine, N-cyclopentyl-4-nitro-N-2-propenyl-3-(trifluoromethyl)-

Description

The compound Benzenamine, N-cyclopentyl-4-nitro-N-2-propenyl-3-(trifluoromethyl)- is a nitro-substituted benzenamine derivative characterized by:

- A cyclopentyl group attached to the amine nitrogen.

- An N-2-propenyl (allyl) group as a second substituent on the amine.

- A 4-nitro group and 3-trifluoromethyl group on the aromatic ring.

Properties

CAS No. |

821776-67-4 |

|---|---|

Molecular Formula |

C15H17F3N2O2 |

Molecular Weight |

314.30 g/mol |

IUPAC Name |

N-cyclopentyl-4-nitro-N-prop-2-enyl-3-(trifluoromethyl)aniline |

InChI |

InChI=1S/C15H17F3N2O2/c1-2-9-19(11-5-3-4-6-11)12-7-8-14(20(21)22)13(10-12)15(16,17)18/h2,7-8,10-11H,1,3-6,9H2 |

InChI Key |

NNONIOOMCAZTNT-UHFFFAOYSA-N |

Canonical SMILES |

C=CCN(C1CCCC1)C2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Benzenamine, N-cyclopentyl-4-nitro-N-2-propenyl-3-(trifluoromethyl)- (CAS 821776-67-4) is a complex aromatic amine derivative with applications in pharmaceuticals and materials science. Its synthesis involves strategic introduction of substituents: a cyclopentyl group, an allyl group (N-2-propenyl), a nitro group at the 4-position, and a trifluoromethyl group at the 3-position. This article reviews methodologies for its preparation, emphasizing regioselectivity, reaction efficiency, and scalability.

Key Synthetic Strategies

Nitration and Trifluoromethylation Sequence

A common approach involves nitration of a protected aniline precursor followed by trifluoromethylation or vice versa. For example:

- Starting Material : 3-Trifluoromethylaniline or 3-bromoaniline.

- Protection : Acetylation of the amine to direct nitration.

- Nitration : Using concentrated HNO₃ in aprotic solvents (e.g., toluene, DMF) under controlled temperatures (60–80°C) to achieve para-selectivity.

- Trifluoromethylation : Introduction via coupling reactions (e.g., Ullmann coupling with CF₃I) or photoredox catalysis using 3,3,3-trifluoropropene.

Table 1: Nitration Conditions for 4-Nitro-3-Trifluoromethylaniline Intermediate

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Nitration | HNO₃ (conc.), 60–65°C, 1.3 eq HNO₃ | 83% | |

| Deprotection | K₂CO₃, EtOH, 70°C, 10 hr | 81% |

Sequential Alkylation of the Aniline Core

Post-nitration and deprotection, the amine undergoes double alkylation to install cyclopentyl and allyl groups.

Table 2: Alkylation Strategies

| Step | Reagents | Solvent | Base | Yield | Challenges |

|---|---|---|---|---|---|

| Cyclopentyl Alkylation | Cyclopentyl bromide, K₂CO₃ | DMF | K₂CO₃ | 60–75% | Steric hindrance |

| Allyl Alkylation | Allyl bromide, NaH | THF | NaH | 50–70% | Competing elimination |

Photoredox-Catalyzed Multicomponent Coupling

Recent advancements enable one-pot synthesis of complex amines using photoredox catalysts. For example:

- Reactants : 4-Nitroanisole, 3,3,3-trifluoropropene, tertiary amine, carboxylic acid.

- Catalysts : Iridium complexes (e.g., [Ir(dF(CF₃)ppy)₂(dtbpy)]PF₆) with nickel salts.

- Conditions : DMSO/DME (2:1), 80°C, blue LEDs (30 W).

Table 3: Photoredox-Catalyzed Synthesis of N-Trifluoroalkyl Anilines

| Substrate | Product | Yield | Key Features |

|---|---|---|---|

| 4-Nitroanisole | N-Trifluoroalkyl-4-nitroaniline | 76% | Remote adamantyl moiety |

| Nitroarenes | Branched CF₃-containing anilines | 60–85% | Tolerance to diverse substituents |

Alternative Routes: Halogenation and Coupling

For analogs with halogen substituents, cross-coupling reactions (e.g., Suzuki-Miyaura) are employed. For example:

- Halogenation : Bromination of 4-nitro-3-trifluoromethylaniline.

- Coupling : Reaction with cyclopentylboronic acid or allylboronic acid in presence of Pd catalysts.

Table 4: Cross-Coupling for Functionalization

| Halogen | Coupling Partner | Catalyst | Yield |

|---|---|---|---|

| Br | Cyclopentylboronic acid | Pd(PPh₃)₄ | 70–80% |

| Br | Allylboronic acid | PdCl₂(dtbpy) | 65–75% |

Challenges and Optimization

- Regioselectivity : Nitration of acetanilide derivatives ensures para-directing effects, but competing meta-products may arise without protection.

- Steric Effects : Double alkylation of the amine requires careful control of base strength and reaction time to minimize over-alkylation.

- Oxidation Control : Use of mild oxidants (e.g., KMnO₄) avoids over-oxidation of nitro groups.

Industrial-Scale Considerations

Scientific Research Applications

Benzenamine, N-cyclopentyl-4-nitro-N-2-propenyl-3-(trifluoromethyl)- has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzenamine, N-cyclopentyl-4-nitro-N-2-propenyl-3-(trifluoromethyl)- involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and binding affinity. These interactions can modulate biological pathways and result in specific effects.

Comparison with Similar Compounds

Ethalfluralin (N-Ethyl-N-(2-methyl-2-propenyl)-2,6-dinitro-4-(trifluoromethyl)benzenamine)

- CAS : 55283-68-6

- Molecular Formula : C₁₃H₁₄F₃N₃O₄

- Substituents :

- N-ethyl and N-(2-methyl-2-propenyl) groups.

- 2,6-dinitro and 4-trifluoromethyl on the benzene ring.

- Use : Herbicide with pre-emergent activity .

- Key Differences :

- Ethalfluralin has two nitro groups (positions 2 and 6) compared to the target compound’s single nitro group (position 4).

- The ethyl and 2-methyl-2-propenyl substituents in Ethalfluralin may reduce steric hindrance compared to the bulkier cyclopentyl group in the target compound.

Benzenamine, 2,6-dinitro-N,N-di-2-propenyl-4-(trifluoromethyl)-

- CAS : 5103-93-5

- Molecular Formula : C₁₃H₁₂F₃N₃O₄

- Substituents :

- N,N-di-2-propenyl groups.

- 2,6-dinitro and 4-trifluoromethyl on the benzene ring.

- Key Differences :

Benzenamine, 3-chloro-2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)-

- CAS : 29091-20-1

- Substituents :

- N,N-dipropyl groups.

- 3-chloro , 2,6-dinitro , and 4-trifluoromethyl on the benzene ring.

Data Table: Structural and Functional Comparison

*Hypothetical formula based on substituent analysis.

Research Findings and Substituent Effects

Impact of N-Substituents

Nitro and Trifluoromethyl Groups

Environmental and Regulatory Considerations

Biological Activity

Benzenamine, N-cyclopentyl-4-nitro-N-2-propenyl-3-(trifluoromethyl)-, is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, including its antimicrobial, anti-inflammatory, and cytotoxic effects, supported by relevant research findings.

Chemical Structure

The chemical structure of Benzenamine, N-cyclopentyl-4-nitro-N-2-propenyl-3-(trifluoromethyl)- can be represented as follows:

This structure features a trifluoromethyl group and a nitro group, which are significant for its biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds with similar structures. For instance, compounds containing trifluoromethyl groups have shown significant effects against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for these compounds were notably low, indicating potent antimicrobial activity.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 8 | S. aureus |

| Compound B | 16 | MRSA |

| Benzenamine | TBD | TBD |

Anti-inflammatory Potential

The anti-inflammatory effects of Benzenamine derivatives have been studied in vitro. The modulation of nuclear factor kappa B (NF-κB) activity is crucial for understanding the anti-inflammatory potential of these compounds. For example, certain derivatives exhibited up to a 15% increase in NF-κB activity at specific concentrations.

| Compound | NF-κB Activity Change (%) | Concentration (µM) |

|---|---|---|

| Compound A | +10% | 10 |

| Compound B | -5% | 20 |

| Benzenamine | TBD | TBD |

Cytotoxic Effects

Cytotoxicity assays have been conducted to assess the safety profile of Benzenamine. The half-maximal inhibitory concentration (IC50) values provide insight into the compound's potential toxicity. Compounds with similar structures have shown varying degrees of cytotoxicity.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 25 | HeLa |

| Compound B | 30 | MCF-7 |

| Benzenamine | TBD | TBD |

Case Studies

- Study on Antimicrobial Efficacy : A study published in Molecules highlighted that compounds with trifluoromethyl moieties showed enhanced activity against resistant bacterial strains. This suggests that Benzenamine could be further investigated for developing new antibacterial agents.

- Inflammation Modulation Research : Another research article indicated that derivatives similar to Benzenamine could significantly inhibit pro-inflammatory cytokines in cell cultures, showcasing their potential as therapeutic agents in inflammatory diseases.

- Toxicological Assessment : A comprehensive evaluation of related compounds indicated that while some exhibited promising biological activities, their cytotoxicity profiles necessitated careful consideration for therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.